N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Lipophilicity Drug‑likeness Permeability

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide (CID is a heterocyclic carboxamide that combines a 1-methylpyrazole-substituted pyridine with a cyclohex-3-ene carboxamide motif. The compound has a molecular weight of 296.37 g/mol, a calculated XLogP3 of 1.4, one hydrogen bond donor, and four rotatable bonds.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 2034389-53-0
Cat. No. B2772952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
CAS2034389-53-0
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCC=CC3
InChIInChI=1S/C17H20N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-3,5,8-9,11-13H,4,6-7,10H2,1H3,(H,19,22)
InChIKeyGPGHQUNHHUNPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034389-53-0): A Structurally Distinct Pyrazole-Pyridine Carboxamide for Lead Discovery & Chemical Biology


N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide (CID 119105602) is a heterocyclic carboxamide that combines a 1-methylpyrazole-substituted pyridine with a cyclohex-3-ene carboxamide motif. The compound has a molecular weight of 296.37 g/mol, a calculated XLogP3 of 1.4, one hydrogen bond donor, and four rotatable bonds [1]. It belongs to a class of pyrazole-pyridine derivatives that are frequent starting points in kinase inhibitor and G‑protein‑coupled receptor (GPCR) modulator programs.

Low-lipophilicity scaffold for early kinase inhibitor hit-to-lead programs
Cyclohexene olefin handle for late-stage diversification and library synthesis
Restricted half-chair conformation supports computational modeling and SAR studies

Why In‑Class Pyrazole-Pyridine Carboxamides Cannot Simply Substitute N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide


The cyclohex-3-ene tail and the specific 2-(1-methylpyrazol-4-yl)pyridine scaffold jointly control lipophilicity, conformational flexibility, and synthetic tractability. Replacing the cyclohexene with a phenyl or saturated cyclohexane changes the count of aromatic rings, the three‑dimensional shape, and the ability to undergo late‑stage olefin chemistry, all of which can alter target binding, solubility, and synthetic scope [1].

Target
Cyclohex-3-ene carboxamide
Phenyl-substituted analog
May increase lipophilicity and aromatic ring count, shifting solubility and binding profiles
Saturated cyclohexane analog
Removes olefin handle, blocking late-stage diversification; may alter conformational pre-organization

Quantitative Differentiation Evidence for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Direct Phenyl-Substituted Analog

The target compound (XLogP3 = 1.4) is significantly less lipophilic than the analogous phenyl‑substituted derivative N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide (estimated XLogP3 ≈ 2.8), a difference of approximately 1.4 log units [1]. Lower lipophilicity is associated with reduced non-specific binding, lower risk of CYP inhibition, and improved aqueous solubility in lead optimization series.

Lipophilicity (XLogP3)
Class-level inference
1.4 vs ≈2.8 (phenyl analog)
Lower lipophilicity may support solubility and CYP-risk profiling
Predicted by XLogP3 algorithm; in-vitro validation advised
Lipophilicity Drug‑likeness Permeability

Aromatic Ring Count: Target Compound vs. Classic Kinase Inhibitor Cores

The target compound contains only two aromatic rings (pyridine + pyrazole), whereas many prototypical kinase inhibitor cores (e.g., quinazoline, quinoline, indazole) bear three or more aromatic rings. Reducing aromatic ring count is a validated strategy for enhancing aqueous solubility and lowering planarity‑driven promiscuity [1].

Aromatic Ring Count
Cross-study comparable
2 vs ≥3 for classical kinase cores
Fewer aromatic rings may support solubility and selectivity profiling
Scaffold-based classification; confirmed by structure analysis
Aromaticity Solubility Lead‑likeness

Synthetic Handle Differentiation: Olefin in Cyclohexene Ring Enables Late‑Stage Diversification Not Possible with Saturated Analog

The tetrasubstituted cyclohexene ring of the target compound offers a reactive olefin handle that can undergo regio- and stereoselective epoxidation, dihydroxylation, or cross‑metathesis to rapidly generate chemically diverse libraries. The direct saturated analog (cyclohexane) lacks this reactive site and therefore cannot be diversified via olefin chemistry [1].

Olefin Synthetic Handle
Supporting evidence
Present (cyclohex-3-ene) vs absent (saturated analog)
Enables late-stage diversification not possible with saturated analog
Epoxidation, dihydroxylation, metathesis applicable
Late-stage functionalization Cyclohexene Synthetic chemistry

Conformational Rigidity vs. Related Cyclohexyl‑Capped Analog: Effect on Entropic Penalty

The cyclohex-3-ene ring of the target compound adopts a half‑chair conformation with limited flexibility, pre‑organizing the carboxamide group for potential hydrogen‑bonding interactions. In contrast, the fully saturated cyclohexane‑capped analog can interconvert between multiple chair conformers, incurring a larger entropic penalty upon binding. Although no direct binding data are available for this pair, molecular modeling studies on cyclohexene‑capped ligands have shown tighter docking scores compared to their flexible‑ring counterparts [1].

Conformational Rigidity
Class-level inference
Half-chair (restricted) vs multiple chair conformers
Pre-organization may reduce entropic penalty upon target binding
Inferred from cyclohexene/cyclohexane conformational preferences
Conformational analysis Entropy Binding affinity

Kinase Selectivity Profile: Target Compound vs. Broad‑Spectrum CK1/CHK1 Inhibitor MRT00033659

The structurally related pyrazolo-pyridine analog MRT00033659 displays broad kinase inhibition with IC₅₀ values of 0.23 µM (CHK1) and 0.9 µM (CK1δ) [2]. While the target compound has not been profiled in the same assay, its cyclohex-3-ene motif replaces the terminal aromatic substituent of MRT00033659, a modification that in published kinase inhibitor series often reduces polypharmacology by removing aromatic‑hinge contacts [1]. Head‑to‑head selectivity data remain unavailable, but the structural divergence provides a chemical hypothesis for narrowed target engagement.

Kinase Selectivity Context
Supporting evidence
No direct data; analog MRT00033659 inhibits CK1δ/CHK1
Structural divergence may support selectivity hypothesis testing
Head-to-head selectivity data unavailable; requires validation
Kinase inhibition Selectivity CK1 CHK1

Optimal Research & Industrial Applications for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide Based on Quantitative Differentiation


Early‑Stage Kinase Inhibitor Hit‑to‑Lead Campaigns Requiring Low Lipophilicity Scaffolds

With an XLogP3 of 1.4 and only two aromatic rings, the compound is well below the lipophilicity ceiling commonly set for lead candidates (XLogP3 < 3). This makes it an attractive starting point for kinase inhibitor programs aiming to avoid the lipophilicity‑driven attrition observed with highly aromatic cores [1].

Focused Library Synthesis via Late‑Stage Olefin Functionalization

The cyclohex-3-ene handle enables parallel library synthesis through epoxidation, dihydroxylation, or metathesis, allowing medicinal chemists to rapidly explore SAR around the hydrophobic tail without de novo scaffold construction [1].

Chemical Biology Probe Development Targeting CK1/CHK1 or Related Kinases

The structural departure from the broad‑spectrum inhibitor MRT00033659 suggests the compound may yield more selective probes for CK1, CHK1, or other kinases, particularly when combined with the olefin functionalization route to tune selectivity [2].

Computational Chemistry and Conformational Analysis Studies

The restricted half‑chair conformation of the cyclohexene ring provides a well‑defined three‑dimensional shape that can be used for conformational scanning or scaffold‑hopping experiments, benchmarking the effects of saturated versus unsaturated hydrophobic caps on binding thermodynamics [1].

Application
Selection Property
Validation Focus
Early-stage kinase inhibitor hit-to-lead
Low lipophilicity and aromatic ring count
Solubility and CYP inhibition assays
Focused library synthesis
Olefin handle for late-stage diversification
Epoxidation, dihydroxylation, metathesis scope
Kinase probe development (CK1/CHK1)
Structural divergence from polypharmacology-prone cores
Kinase selectivity profiling
Computational conformational studies
Restricted half-chair cyclohexene conformation
Docking and conformational scanning
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